molecular formula C24H18O B287845 1,3-Dibenzylidenetetralin-2-one

1,3-Dibenzylidenetetralin-2-one

Cat. No.: B287845
M. Wt: 322.4 g/mol
InChI Key: VJMUZPOKSLRNSH-DDACHCBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, the available data focuses on structurally related heterocyclic compounds, such as 1,3-dihydro-2H-benzimidazol-2-ones and benzodiazepine analogs.

Properties

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

(1Z,3E)-1,3-dibenzylidene-4H-naphthalen-2-one

InChI

InChI=1S/C24H18O/c25-24-21(15-18-9-3-1-4-10-18)17-20-13-7-8-14-22(20)23(24)16-19-11-5-2-6-12-19/h1-16H,17H2/b21-15+,23-16-

InChI Key

VJMUZPOKSLRNSH-DDACHCBRSA-N

SMILES

C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4

Isomeric SMILES

C\1C2=CC=CC=C2/C(=C/C3=CC=CC=C3)/C(=O)/C1=C/C4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis highlights key differences and similarities between 1,3-dihydro-2H-benzimidazol-2-ones (–2, 4), 5-aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones (), and other analogs.

Molecular Structure and Functionalization

  • 1,3-Dihydro-2H-benzimidazol-2-ones: Feature a bicyclic structure with a urea-like moiety (N–C=O–N) fused to a benzene ring. Substituents like nitro or nitramino groups are introduced at the 4- and 5-positions to modulate reactivity and stability .
  • Benzotriazepin-2-ones : Contain an additional nitrogen atom in the seven-membered ring, expanding the heterocyclic framework and altering electronic properties .

Comparative Data Table

Property 1,3-Dihydro-2H-benzimidazol-2-ones 5-Aryl-1,3,4-benzotriazepin-2-ones 1,3-Dibenzylidenetetralin-2-one (Hypothetical)
Core Structure Benzimidazole + urea moiety Benzotriazepine (7-membered ring) Tetralin + benzylidene substituents
Thermal Stability >250°C (decomposition) ~150–200°C Unknown (predicted moderate)
Functionalization Sites 4-, 5-positions (nitro/nitramino) Aryl groups at 5-position Benzylidene groups at 1,3-positions
Applications Energetic materials, pharma intermediates CNS therapeutics Potential optoelectronics, drug scaffolds

Key Research Findings

  • Thermal Performance : Nitro-functionalized benzimidazol-2-ones show exceptional thermal stability, making them viable for explosives or propellants .
  • Pharmaceutical Utility : Derivatives like CAS 2147-83-3 are used in drug synthesis, emphasizing low acute toxicity (LD50 > 2000 mg/kg in rodents) .
  • Structural Limitations : Benzotriazepin-2-ones exhibit reduced stability compared to benzimidazol-2-ones due to ring strain, limiting their industrial use .

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